molecular formula C8H3BrF3NO2 B3037985 3-Bromo-4-(trifluoromethoxy)phenylisocyanate CAS No. 685859-17-0

3-Bromo-4-(trifluoromethoxy)phenylisocyanate

Cat. No.: B3037985
CAS No.: 685859-17-0
M. Wt: 282.01 g/mol
InChI Key: PMUPSJLZSIAEEF-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)phenylisocyanate is a halogenated aromatic isocyanate characterized by a bromine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of ureas, carbamates, and other isocyanate-derived polymers or pharmaceuticals. Its synthesis typically involves the phosgenation of the corresponding amine precursor, 3-bromo-4-(trifluoromethoxy)aniline (CAS 191602-54-7), which is documented in safety data sheets . The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity in nucleophilic addition reactions .

Properties

IUPAC Name

2-bromo-4-isocyanato-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUPSJLZSIAEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(trifluoromethoxy)phenylisocyanate serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized to create derivatives that exhibit enhanced pharmacological properties due to the presence of the trifluoromethoxy group, which often increases lipophilicity and metabolic stability.

Key Reactions :

  • Urethane Formation : The isocyanate group can react with alcohols to form urethanes, which are valuable in medicinal chemistry for developing drug candidates.
  • Amination Reactions : The compound can undergo nucleophilic attack by amines, leading to the formation of substituted ureas that have potential therapeutic applications.

Medicinal Chemistry

The trifluoromethoxy group is known to enhance the biological activity of compounds. Research indicates that compounds containing this group can exhibit increased potency against various biological targets.

Case Study :

  • Anticancer Agents : The synthesis of novel anticancer agents derived from 3-Bromo-4-(trifluoromethoxy)phenylisocyanate has been explored. For instance, derivatives have been tested for their ability to inhibit key kinases involved in tumor growth and angiogenesis.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that exhibit improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity allows it to modify various substrates, including small molecules and macromolecules, by forming urea, carbamate, and thiocarbamate linkages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications References
3-Bromo-4-(trifluoromethoxy)phenylisocyanate Not explicitly listed 3-Br, 4-OCF₃, -NCO ~285.03 (estimated) High reactivity in polymer synthesis; potential intermediate for agrochemicals/pharmaceuticals. Inferred
3-Bromophenyl isocyanate 23138-55-8 3-Br, -NCO 198.02 Simpler structure; used in crosslinking agents. Lower thermal stability due to absence of -OCF₃.
4-Bromo-2-(trifluoromethyl)phenyl isocyanate Not provided 4-Br, 2-CF₃, -NCO ~285.03 (estimated) Positional isomer; altered electronic effects due to CF₃ vs. OCF₃; research applications.
3-Bromo-4-(trifluoromethoxy)aniline 191602-54-7 3-Br, 4-OCF₃, -NH₂ 260.02 Amine precursor; lower reactivity but critical for isocyanate synthesis.
3-Bromo-4-(trifluoromethoxy)anisole 1049730-91-7 3-Br, 4-OCF₃, -OCH₃ 271.03 Methoxy analog; used in cross-coupling reactions; less reactive than isocyanate.

Key Findings:

Electronic Effects : The trifluoromethoxy group (-OCF₃) in 3-bromo-4-(trifluoromethoxy)phenylisocyanate provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups, enhancing electrophilicity at the isocyanate (-NCO) group .

Reactivity : Bromine at the 3-position sterically hinders para-substitution reactions, directing reactivity to the isocyanate group. This contrasts with 3-bromophenyl isocyanate, where the absence of -OCF₃ reduces electrophilic activation .

Stability: The trifluoromethoxy group improves thermal stability compared to non-fluorinated analogs (e.g., 3-bromo-4-methoxyphenylisocyanate) due to C-F bond strength .

Synthetic Utility : Unlike 3-bromo-4-(trifluoromethoxy)aniline, the isocyanate derivative is highly reactive toward amines and alcohols, enabling efficient synthesis of ureas and polyurethanes .

Biological Activity

3-Bromo-4-(trifluoromethoxy)phenylisocyanate (CAS No. 685859-17-0) is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate can be represented as follows:

  • Molecular Formula : C9H5BrF3N
  • Molecular Weight : 292.05 g/mol

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate is primarily attributed to its ability to interact with specific molecular targets. The isocyanate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions. This interaction alters cellular pathways, leading to various biological effects.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their electron-withdrawing properties, which can stabilize reactive intermediates and enhance binding affinity to biological targets.

Table 1: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialModerate inhibition against bacteria
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of cholinesterases
Free Radical ScavengingModerate antioxidant activity

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxicity of 3-Bromo-4-(trifluoromethoxy)phenylisocyanate against various cancer cell lines, including MCF-7 (breast cancer). The compound demonstrated significant cytotoxic effects with an IC50 value indicating potent activity compared to control groups .
  • Enzyme Inhibition : Research on enzyme inhibition revealed that the compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate potency. This inhibition could have implications for neurodegenerative diseases like Alzheimer's .

Table 2: IC50 Values for Enzyme Inhibition

Enzyme IC50 Value (µM) Significance
Acetylcholinesterase10.4Moderate inhibition
Butyrylcholinesterase7.7Moderate inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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